- Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against ImatinibJournal of Medicinal Chemistry, 2013, 56(3), 879-894,
Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)

943320-50-1 structure
اسم المنتج:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
كاس عدد:943320-50-1
وسط:C21H23F3IN3O
ميغاواط:517.326507806778
MDL:MFCD22572796
CID:1984152
PubChem ID:46838910
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide
- 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide
- BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-
- 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
- 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- BCP15243
- F30005
- 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE
- AKOS025395811
- 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
- CHEMBL4079252
- 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide
- CS-D0230
- UNII-YDY32MF3UC
- MFCD22572796
- 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide
- YDY32MF3UC
- BDBM50242182
- SCHEMBL588975
- Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide
- 943320-50-1
- AS-48249
- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
-
- MDL: MFCD22572796
- نواة داخلي: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
- مفتاح Inchi: GQJNOOSFYQAIMI-UHFFFAOYSA-N
- ابتسامات: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1
حساب السمة
- نوعية دقيقة: 517.08400
- النظائر كتلة واحدة: 517.08379g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 6
- تعقيدات: 554
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.3
- طوبولوجي سطح القطب: 35.6Ų
الخصائص التجريبية
- كثيف: 1.532±0.06 g/cm3 (20 ºC 760 Torr),
- الذوبان: Insuluble (9.3E-3 g/L) (25 ºC),
- بسا: 39.07000
- لوغب: 4.87790
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB457912-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |
943320-50-1 | 1g |
€632.00 | 2025-03-19 | ||
abcr | AB457912-1 g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |
943320-50-1 | 1g |
€1,399.90 | 2023-04-22 | ||
abcr | AB457912-100 mg |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |
943320-50-1 | 100mg |
€310.00 | 2023-04-22 | ||
TRC | I248765-250mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 250mg |
$ 435.00 | 2022-06-04 | ||
TRC | I248765-500mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 500mg |
$ 725.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1102578-5g |
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 97% | 5g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | Y0996408-5g |
3-iodo-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)phenyl)benzaMide |
943320-50-1 | 95% | 5g |
$500 | 2024-08-02 | |
Alichem | A139003097-5g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 5g |
$1458.60 | 2023-08-31 | |
eNovation Chemicals LLC | D621984-1G |
3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide |
943320-50-1 | 95% | 1g |
$695 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057727-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 98% | 1g |
¥4645.00 | 2024-04-24 |
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, -20 °C; -20 °C → rt; 2 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 4 h, rt
المراجع
- Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
المراجع
- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, rt
المراجع
- Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
المراجع
- Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitorsEuropean Journal of Medicinal Chemistry, 2017, 126, 122-132,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
المراجع
- Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KITJournal of Medicinal Chemistry, 2017, 60(21), 8801-8815,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
المراجع
- 3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt
المراجع
- Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Synthesis of ponatinibGuangdong Huagong, 2013, 40(12), 24-25,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper MutantJournal of Medicinal Chemistry, 2010, 53(12), 4701-4719,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, 25 °C
المراجع
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening PlatformJournal of Medicinal Chemistry, 2013, 56(7), 3033-3047,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 50 °C
المراجع
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Preparation of alkyne derivatives for use as c-ABL inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
المراجع
- Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer, United States, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
المراجع
- Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1ACS Chemical Biology, 2022, 17(8), 2074-2087,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Thionyl chloride ; 6 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
المراجع
- Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials
- 3-Iodo-4-methylbenzoic acid
- 3-Iodo-4-Methylbenzoyl Chloride
- Methyl 3-iodo-4-methylbenzoate
- 1-Methylpiperazine
- 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
- N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide الوثائق ذات الصلة
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide) منتجات ذات صلة
- 900641-05-6((2-methoxy-5-methylphenyl)methyl(methyl)amine)
- 2227801-33-2((2R)-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-ol)
- 1448073-11-7(N-(quinolin-8-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide)
- 2229655-34-7(2-Amino-4-(4-fluorophenyl)-2-methylbut-3-en-1-ol)
- 2229262-66-0(3-amino-2-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol)
- 163843-05-8((2Z)-2-pentylidenecyclopentanone)
- 312588-66-2((4-Benzhydrylpiperazino)[4-(tert-butyl)phenyl]methanone)
- 1354033-12-7(2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester)
- 2229443-44-9(2-(4,5-difluoro-2-methoxyphenyl)-1-methylpiperazine)
- 1361522-34-0(6-Fluoro-5-(2,3,4-trichlorophenyl)picolinaldehyde)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

نقاء:99%
كمية:25g
الأسعار ($):3844.0
atkchemica
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار